tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate
Description
Chemical Name: (S)-tert-Butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No.: 960289-30-9 Molecular Formula: C₁₄H₁₉BrN₂O₃ Molecular Weight: 343.22 g/mol Storage: Sealed in dry conditions at 2–8°C . Purity: >97% (HPLC) . Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
This compound features a pyrrolidine ring linked to a 5-bromopyridin-2-yl group via an oxygen atom, with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. The bromine atom at the pyridine’s 5-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCHXFQDHVHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl 3-pyrrolidinecarboxylate. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring serves as an electrophilic site for palladium-catalyzed cross-coupling reactions. This enables the synthesis of biaryl derivatives via substitution with boronic acids.
| Reaction Conditions | Catalyst/Base | Products | Yield |
|---|---|---|---|
| 1.0 equiv aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Arylpyridin-2-yl-pyrrolidine adducts | 60–85% |
| Solvent: Toluene/Ethanol (3:1) | Temperature: 80–100°C |
Key Insight : The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under basic conditions.
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 120°C | 5-Morpholinopyridin-2-yl derivative | >90% |
| Sodium methoxide | MeOH, reflux | 5-Methoxypyridin-2-yl analog | 75% |
Mechanism : Deprotonation of the nucleophile generates a strong base, which attacks the electrophilic carbon adjacent to bromine, followed by bromide elimination .
Bromine Position Isomerization
Under strongly basic conditions, the bromine atom can undergo positional isomerization via a reversible dehydrohalogenation-rehydrohalogenation pathway.
| Catalyst | Solvent | Temperature | Equilibrium Ratio (5-Br : 3-Br) |
|---|---|---|---|
| P4-t-Bu (10 mol%) | 1,4-Dioxane | 80°C | 2:1 |
Implications : This equilibrium limits the regioselectivity of downstream reactions unless kinetic control is enforced .
Pyrrolidine Ring Functionalization
The tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen allows for selective deprotection and subsequent derivatization.
Deprotection
| Reagent | Conditions | Product |
|---|---|---|
| HCl (4M in dioxane) | RT, 2 h | Pyrrolidin-3-yl free amine |
| Trifluoroacetic acid | DCM, 0°C–RT, 1 h | Water-soluble trifluoroacetate salt |
Post-Deprotection Reactions
-
Acylation : Treatment with TFAA in the presence of DMAP yields trifluoroacetylated pyrrolidines via a bicyclic zwitterionic intermediate .
-
Alkylation : Reactivity with alkyl halides or epoxides generates N-alkylated pyrrolidines.
Thermal Stability and Side Reactions
Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) can lead to Boc group migration or pyrrolidine ring decomposition.
| Condition | Observation |
|---|---|
| 120°C, 24 h (neat) | Partial racemization at pyrrolidine stereocenter |
| 150°C, DMF | Degradation to unidentified byproducts |
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs due to steric and electronic effects:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the design of new pharmaceuticals due to its structural framework.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and advanced materials.
- May serve as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action for tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the ester group, which can participate in various chemical transformations. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs include:
Substituents on the pyridine ring (e.g., halogens, alkoxy, alkyl groups).
Linker chemistry (e.g., oxygen vs. methylene bridges).
Pyrrolidine modifications (e.g., carbamates, stereochemistry).
Comparative Analysis
Key Observations
- Reactivity : Bromine at pyridine 5-position (target compound) offers balanced reactivity in cross-coupling, while iodo analogs (e.g., 1186311-10-3) are more reactive but costly .
- Steric and Electronic Effects : Methoxy groups (e.g., 1186311-11-4) donate electron density, altering reaction pathways compared to halogenated analogs .
- Stereochemistry : Chiral pyrrolidine derivatives (e.g., ) highlight the importance of enantiopurity in drug development .
- Cost Considerations : Iodinated derivatives command higher prices ($400/g) due to halogen cost and synthetic complexity .
Research Implications
- Drug Discovery : The target compound’s bromopyridine motif is widely used in kinase inhibitor synthesis, while ethylhexyloxy variants () may optimize pharmacokinetics .
- Synthetic Flexibility : Carbamate and carbonate analogs (–9, 13) provide alternative protecting group strategies for nitrogen-containing heterocycles .
Biological Activity
tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1245914-48-0, is a chemical compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, synthesis, and relevant research findings.
- Molecular Formula: C14H19BrN2O2
- Molecular Weight: 327.22 g/mol
- Structural Characteristics: The compound features a pyrrolidine ring substituted with a bromopyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine and pyridine structures often exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific biological activities of this compound include:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation .
- Anticancer Potential : The presence of the bromopyridine moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.
Synthesis and Evaluation
The synthesis of this compound involves standard organic synthesis techniques, typically employing coupling reactions between appropriate precursors. The resulting compound has been evaluated for its biological activity through various assays.
Case Studies
- Anti-inflammatory Activity : A study investigated a series of pyrrolidine derivatives similar to this compound, noting that some exhibited equipotent anti-inflammatory activities compared to established drugs like indomethacin . This suggests that the compound may possess similar therapeutic potential.
- Anticancer Activity : Research on related compounds indicates that pyridine derivatives can inhibit cancer cell lines effectively. For instance, derivatives with similar structures have shown significant cytotoxicity against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This highlights the potential for further development of this compound as an anticancer agent.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between a bromopyridine derivative and a pyrrolidine boronic ester precursor can be employed. Key parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand optimization to enhance yield .
- Temperature control (e.g., 80–100°C in THF or DMF) to minimize side reactions .
- Use of tert-butyloxycarbonyl (Boc) protection to stabilize the pyrrolidine ring during synthesis .
Purification often involves flash chromatography (hexane/EtOAc gradients) or recrystallization .
Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and Boc-group integrity. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 355.1 for C₁₄H₁₈BrN₂O₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?
- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substitution on the pyrrolidine ring) can arise from competing reaction pathways. Solutions include:
- Chiral Chromatography : To separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .
- Computational Modeling : DFT calculations to predict thermodynamic stability of stereoisomers and guide reaction optimization .
- Kinetic Control : Adjusting reaction temperature and solvent polarity to favor one pathway (e.g., low temperatures in polar solvents for axial selectivity) .
Q. How does the bromopyridine moiety influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The 5-bromo-2-pyridinyl group is sensitive to hydrolysis and thermal degradation. Stability studies should include:
- Accelerated Aging Tests : Storage at 40°C/75% RH for 4 weeks, monitored via HPLC to detect degradation products (e.g., debrominated derivatives) .
- pH-Dependent Stability : Buffered solutions (pH 1–13) analyzed by LC-MS to identify cleavage products (e.g., tert-butyl group removal under acidic conditions) .
Recommendations: Store at 2–8°C in inert atmospheres and avoid prolonged exposure to light .
Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : To calculate activation energies for Suzuki-Miyaura coupling steps, identifying rate-limiting stages (e.g., oxidative addition of Pd⁰ to C-Br bonds) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize solvent choice .
- Docking Studies : For drug design applications, predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported yields for this compound synthesis?
- Methodological Answer : Yield variations (e.g., 60–85%) may stem from differences in catalyst loading, solvent purity, or Boc-protection efficiency. To resolve:
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., Pd catalyst concentration, reaction time) .
- In-Situ Monitoring : Use of ReactIR to track reaction progress and intermediate formation .
- Comparative Studies : Reproduce literature methods with controlled variables (e.g., degassed solvents) to isolate contributing factors .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry, and how is it modified to enhance bioactivity?
- Methodological Answer : The compound serves as a versatile intermediate for:
- Kinase Inhibitors : Functionalization at the pyrrolidine nitrogen (e.g., introducing sulfonamide groups) to improve target binding .
- Prodrug Design : Hydrolysis of the Boc group under physiological conditions to release active amines .
- Boronated Derivatives : Suzuki coupling with boronic acids to create libraries for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
